molecular formula C11H8F17NO3S B106139 N-Methylperfluorooctanesulfonamidoethanol CAS No. 24448-09-7

N-Methylperfluorooctanesulfonamidoethanol

Cat. No. B106139
CAS RN: 24448-09-7
M. Wt: 557.23 g/mol
InChI Key: PLGACQRCZCVKGK-UHFFFAOYSA-N
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Description

N-Methylperfluorooctanesulfonamidoethanol is a compound related to the family of perfluorooctanesulfonamides, which are of environmental concern due to their persistence and potential for bioaccumulation. These compounds are present in the atmosphere and can contribute to pollution in remote locations through atmospheric transport and oxidation, leading to the formation of perfluorocarboxylates (PFCA) and perfluorooctanesulfonate (PFOS) .

Synthesis Analysis

The synthesis of N-alkylated perfluorooctanesulfonamides, including N-Methylperfluorooctanesulfonamidoethanol, involves the reaction of perfluoroalkanesulfonyl fluoride with a suitable primary or secondary amine. N-Methylperfluorooctanesulfonamidoethanol can be obtained from N-alkyl perfluoroalkanesulfonamides by direct alkylation with bromoethanol or through a two-step process involving alkylation with acetic acid 2-bromo-ethyl ester followed by hydrolysis of the acetate .

Molecular Structure Analysis

The molecular structure of perfluorooctanesulfonamides, including N-Methylperfluorooctanesulfonamidoethanol, is characterized by a significant rotational barrier around the S-N bond due to its double bond character. This results in a preferred conformation where the N-alkyl groups are oriented opposite to the perfluorooctyl group to minimize steric crowding. The crystal structures of related compounds, such as N-ethyl and N,N-diethyl perfluorooctanesulfonamide, have shown this characteristic conformation .

Chemical Reactions Analysis

Perfluorooctanesulfonamides undergo oxidation reactions initiated by OH radicals and Cl atoms in the atmosphere. For example, the perfluorobutanesulfonyl analogue N-ethyl perfluorobutanesulfonamide (a related compound) reacts with these radicals to form various oxidation products, including ketones, aldehydes, and perfluoroalkanecarboxylates. These reactions suggest a plausible route by which perfluorooctanesulfonamides may serve as atmospheric sources of PFCAs .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methylperfluorooctanesulfonamidoethanol are not explicitly detailed in the provided papers. However, based on the properties of related compounds, it can be inferred that these substances are likely to be resistant to degradation and may have a long atmospheric lifetime, allowing for long-range transport. The rate constants for reactions with chlorine atoms and OH radicals indicate that reactions with OH radicals will be dominant in the troposphere, influencing the environmental fate of these compounds .

Scientific Research Applications

N-Methylperfluorooctanesulfonamidoethanol (N-MeFOSE) is part of the PFAS class of compounds . It was historically used in various applications such as:

  • Clothing Treatments : N-MeFOSE was used in the treatment of clothing to provide water, stain, and soil resistance .
  • Carpet Treatments : It was also used in carpet treatments for similar purposes .
  • Furniture Coatings : N-MeFOSE was used in furniture coatings such as paint and varnish to provide resistance to water and stains .

The US EPA has issued a test order under its PFAS Strategic Roadmap for certain manufacturers of N-MeFOSE to conduct testing on the physical-chemical properties, as well as inhalation health effects . The US EPA has concluded that N-MeFOSE may present risk factors to human health or the environment based on existing hazard and exposure data .

As for its chemical properties, N-MeFOSE has a molecular formula of C11H8F17NO3S . Its average mass is 557.224 Da and its monoisotopic mass is 556.995361 Da .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-N-methyloctane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F17NO3S/c1-29(2-3-30)33(31,32)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h30H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGACQRCZCVKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17SO2N(CH3)CH2CH2OH, C11H8F17NO3S
Record name 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-N-methyl-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027831
Record name N-Methyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylperfluorooctanesulfonamidoethanol

CAS RN

24448-09-7
Record name N-Methylperfluorooctanesulfonamidoethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24448-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MeFOSE Alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024448097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecafluoro-N-(2-hydroxyethyl)-N-methyloctanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLPERFLUOROOCTANESULFONAMIDOETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE397DM7FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
H Lee, SA Mabury - Environmental science & technology, 2011 - ACS Publications
… (33)N-methylperfluorooctanesulfonamidoethanol (N-MeFOSE) was typically polymerized with urethane, acrylate, and/or adipate monomers and used as stain repellant in textiles, …
Number of citations: 155 pubs.acs.org
A MacNeil, X Li, R Amiri, DCG Muir… - Analytical …, 2022 - ACS Publications
… Typically, 8:2 fluorotelomer alcohol (8:2 FTOH), N-methylperfluorooctane sulfonamide (N-MetPFSM), and N-methylperfluorooctanesulfonamidoethanol (N-MetPFOSE), were obtained …
Number of citations: 8 pubs.acs.org
A Dreyer, C Temme, R Sturm, R Ebinghaus - Journal of Chromatography A, 2008 - Elsevier
A method for the analysis of airborne (semi-)volatile polyfluorinated alkyl substances (PFASs) was optimized to avoid solvent-induced response enhancements as observed using ethyl …
Number of citations: 63 www.sciencedirect.com
XF Wang, Q Wang, ZG Li, K Huang, LD Li… - … Science and Health …, 2018 - Taylor & Francis
A practical multi-residue method based on ultra-performance liquid chromatography/tandem mass spectrometry was developed for the simultaneous determination of 23 perfluorinated …
Number of citations: 11 www.tandfonline.com
R Dharpure, S Pramanik, A Pradhan - Archives of Toxicology, 2023 - Springer
… Strikingly, there are three sulfur-containing PFASs, ie, perfluoroethane sulfonic acid, trifluoromethane sulfonic acid, and N-methylperfluorooctanesulfonamidoethanol, which showed …
Number of citations: 6 link.springer.com
S Valsecchi, M Rusconi, S Polesello - Analytical and Bioanalytical …, 2013 - Springer
Bioaccumulation of PFAS in aquatic organisms is an environmental problem of growing concern around the world. This problem has been tackled by regulatory bodies by proposing …
Number of citations: 92 link.springer.com
M Loewen, F Wania, F Wang… - Environmental science & …, 2008 - ACS Publications
Neutral perfluorinated alkyl substances (PFASs), which are thought to be volatile precursors of environmentally ubiquitous perfluorocarboxylates (PFCAs) and perfluorooctanesulfonate (…
Number of citations: 83 pubs.acs.org
L Söderlund - 2018 - diva-portal.org
Per-and polyfluoroalkyl substances (PFASs) are persistent organic pollutants used in industrial applications and are globally distributed in the environment. A group of PFASs that are …
Number of citations: 1 www.diva-portal.org
RH Anderson, T Thompson, HF Stroo… - Environmental …, 2021 - ncbi.nlm.nih.gov
The US Department of Defense (DoD) has made significant investment in understanding the fate and transport of per‐and polyfluoroalkyl substances (PFAS) in the subsurface, primarily …
Number of citations: 29 www.ncbi.nlm.nih.gov
JL Reiner, BJ Place, NA Heckert, KT Peter, AE Rodowa - tsapps.nist.gov
The National Institute of Standards and Technology (NIST) Reference Materials (RMs) 8690 Per-and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF) …
Number of citations: 0 tsapps.nist.gov

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